
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17BrN2O2S2 and its molecular weight is 377.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
One area of application for derivatives of benzenesulfonamide includes photodynamic therapy (PDT), a treatment approach for cancer. Specifically, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). The development of such photosensitizers is crucial for enhancing the efficacy of PDT by ensuring targeted and controlled destruction of cancerous cells while minimizing damage to surrounding healthy tissue.
Catalysis and Organic Synthesis
In the realm of organic synthesis, derivatives of 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide have been explored for their catalytic activity, particularly in bromoamidation reactions of unactivated olefins. These reactions are pivotal for introducing both bromo and amido functional groups into olefins without the need for metal catalysts or additional reagents. The use of 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources, respectively, highlights the versatility and efficiency of benzenesulfonamide derivatives in catalysis (Yu, Chen, Cheng, & Yeung, 2015).
Carbonic Anhydrase Inhibition
Another significant area of application involves the inhibition of carbonic anhydrase (CA), an enzyme critical for various physiological processes. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase I and II (hCA I and II), showing promising results. These inhibitors could potentially be used in the treatment of conditions where CA activity is dysregulated, such as glaucoma, epilepsy, and certain types of tumors. The development of these inhibitors demonstrates the potential of benzenesulfonamide derivatives in medicinal chemistry and drug design (Gul et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the normal functioning of the cells . This interaction could potentially inhibit the growth of the cells or induce cell death, but the specific interactions and changes need to be studied further.
Biochemical Pathways
Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . These compounds may inhibit cell growth or induce cell death, but the specific molecular and cellular effects need to be studied further.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPHGUDXRHELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
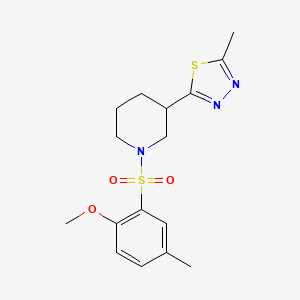
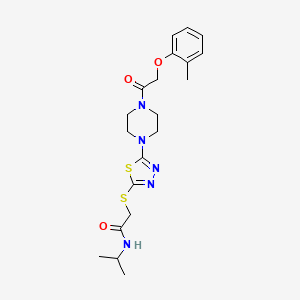
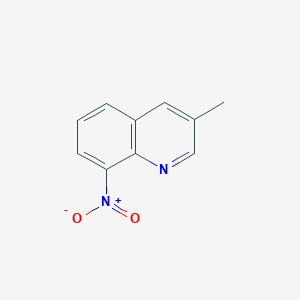
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)


![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
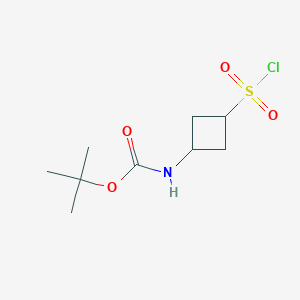


![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)
![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)
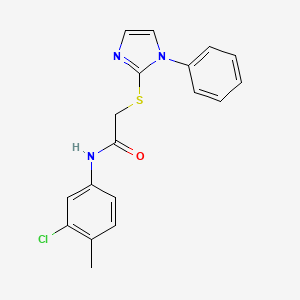
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)
